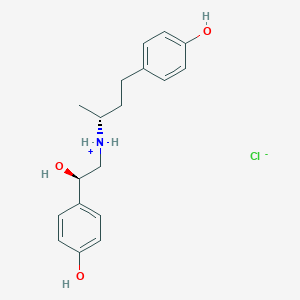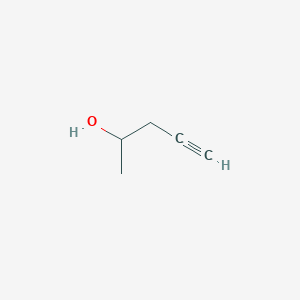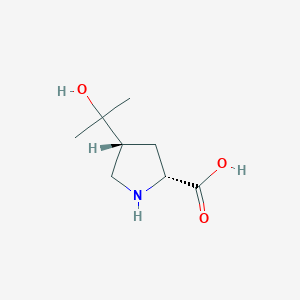
Butopamine Hydrochloride
Vue d'ensemble
Description
Butopamine Hydrochloride, also known as the RR-isomer of Ractopamine, is a phenethanolamine salt . It is a beta-adrenoceptor agonist and a synthetic version of dopamine, a natural neurotransmitter in the brain . It plays a pivotal role in regulating movement, emotion, cognition, and pleasure .
Molecular Structure Analysis
The molecular formula of Butopamine Hydrochloride is C18H24ClNO3 . The average mass is 337.841 Da and the monoisotopic mass is 337.144470 Da .Applications De Recherche Scientifique
Antifungal Activity
Butopamine Hydrochloride, specifically as Butenafine Hydrochloride, has been studied for its antifungal properties. It's a benzylamine derivative showing potent fungicidal activity, particularly against dermatophytes, aspergilli, dimorphic, and dematiaceous fungi. Clinical trials have reported its efficacy for treating tinea pedis, tinea corporis, and tinea cruris. Additionally, its anti-inflammatory properties and excellent skin penetration make it a promising agent for topical antifungal treatment, although its effectiveness against pityriasis versicolor, seborrheic dermatitis, and as an anticandidal agent is not fully established yet (Singal, 2008).
Neuroprotective Effects
In neurological research, studies have explored the potential neuroprotective effects of similar compounds, such as Harmine Hydrochloride. This research focuses on its antiparkinsonian action. Harmine Hydrochloride, at certain doses, eliminated haloperidol-induced catalepsy in rats and reduced symptoms like oligokinesia and rigidity in mice with Parkinson's syndrome. These effects are comparable to those of levodopa, suggesting that it might compensate for dopamine deficiency in the brain (Nurmaganbetov et al., 2019).
Effects on Livestock
Research on other hydrochloride compounds like Ractopamine Hydrochloride has implications for livestock management. It's used as a feed additive in swine to improve feed efficiency and productivity. Studies have measured the depletion of ractopamine and its metabolites from animal tissues, urine, and serum, crucial for detecting illegal use and ensuring meat safety (Qiang et al., 2007).
Propriétés
IUPAC Name |
4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-WJKBNZMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225447 | |
| Record name | Butopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butopamine Hydrochloride | |
CAS RN |
74432-68-1 | |
| Record name | Butopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)










